Clazosentan Sodium

Description

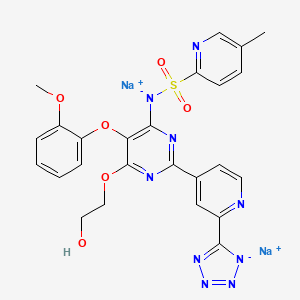

Structure

2D Structure

Properties

CAS No. |

503271-02-1 |

|---|---|

Molecular Formula |

C25H21N9Na2O6S |

Molecular Weight |

621.5 g/mol |

IUPAC Name |

disodium;[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-4-pyridinyl]pyrimidin-4-yl]-[(5-methyl-2-pyridinyl)sulfonyl]azanide |

InChI |

InChI=1S/C25H21N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3;;/q-2;2*+1 |

InChI Key |

PZNSONUYVNYXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Clazosentan Sodium for Cerebral Vasospasm Research: A Technical Guide

Introduction

Cerebral vasospasm is a delayed and sustained narrowing of the cerebral arteries that is a common and serious complication following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] This narrowing can lead to decreased cerebral blood flow, resulting in delayed cerebral ischemia (DCI) and cerebral infarction, which are significant causes of morbidity and mortality in aSAH patients.[2] One of the key mediators implicated in the pathogenesis of cerebral vasospasm is endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor.[3][4][5] Clazosentan (B1669160) sodium is a selective endothelin-A (ETA) receptor antagonist that has been extensively investigated as a prophylactic treatment to prevent ET-1-mediated cerebral vasospasm.[1][3][6] This technical guide provides an in-depth overview of Clazosentan for researchers, scientists, and drug development professionals, covering its mechanism of action, experimental protocols, and a summary of key preclinical and clinical data.

Mechanism of Action

Endothelin-1 (ET-1) is a powerful vasoconstrictive peptide that plays a crucial role in the pathophysiology of cerebral vasospasm following aSAH.[3][4] After an aneurysm ruptures, the presence of blood in the subarachnoid space triggers an inflammatory cascade and the release of various vasoactive substances, including ET-1. ET-1 exerts its potent and long-lasting vasoconstrictive effects primarily by binding to the ETA receptors located on vascular smooth muscle cells in the cerebral arteries.[3][7] This binding initiates a signaling cascade that leads to smooth muscle contraction and arterial narrowing.[7]

Clazosentan acts as a competitive and selective antagonist of the ETA receptor.[3][8] By binding to ETA receptors with high affinity, it blocks the action of ET-1, thereby inhibiting the vasoconstriction cascade.[3] This selective antagonism helps to prevent the prolonged contraction of smooth muscle cells, mitigating the development and severity of cerebral vasospasm.[3] The sparing of ETB receptors is thought to be beneficial, as these receptors are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide.[3]

References

- 1. Clazosentan: prevention of cerebral vasospasm and the potential to overcome infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clazosentan Reduced Vasospasm-Related Morbidity but Did Not Improve aSAH Neurological Outcomes - Congress of Neurological Surgeons (CNS) [cns.org]

- 3. What is the mechanism of Clazosentan? [synapse.patsnap.com]

- 4. Does endothelin-1 play a role in the pathogenesis of cerebral vasospasm? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of disease: roles of nitric oxide and endothelin-1 in delayed cerebral vasospasm produced by aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prophylactic management of cerebral vasospasm with clazosentan in real clinical practice: a single-center retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelin-1 initiates the development of vasospasm after subarachnoid haemorrhage through protein kinase C activation, but does not contribute to prolonged vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin Receptor Antagonists in Neurological Disorders: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ET-A and ET-B), has emerged as a critical player in the pathophysiology of a range of neurological disorders. Dysregulation of the ET system is implicated in cerebral vasospasm, neuroinflammation, blood-brain barrier (BBB) disruption, and neuronal cell death, all of which are central to the progression of conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Consequently, endothelin receptor antagonists (ERAs) are being extensively investigated as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of the ET system in these disorders, the mechanism of action of ERAs, and a detailed summary of preclinical evidence. It includes structured data from key animal model studies, detailed experimental protocols for inducing relevant disease models, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.

The Endothelin System in the Central Nervous System

In the central nervous system (CNS), endothelins and their receptors are expressed on a variety of cell types, including neurons, astrocytes, microglia, and cerebral blood vessel endothelium, suggesting a broad range of physiological and pathophysiological functions.[1]

-

ET-1 in the Brain: ET-1 is synthesized by vascular endothelial cells, neurons, and astrocytes.[2] Its levels are upregulated in response to cerebral ischemia and other insults.[3]

-

Endothelin Receptors:

-

ET-A Receptors: Primarily located on vascular smooth muscle cells, ET-A receptors mediate potent vasoconstriction. Their activation is strongly linked to the cerebral vasospasm that follows ischemic events.[3]

-

ET-B Receptors: Found on endothelial cells, astrocytes, and neurons, ET-B receptors have more diverse roles. Endothelial ET-B receptors can mediate vasodilation through the release of nitric oxide. In contrast, astrocytic ET-B receptor activation can contribute to reactive gliosis and neuroinflammation.[4][5]

-

Endothelin Signaling Pathway

The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. Both ET-A and ET-B receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and other cellular responses. DAG activates protein kinase C (PKC), which is involved in cell growth and proliferation. In the CNS, these pathways can influence neurotransmission, glial activation, and cerebrovascular tone.[2]

Endothelin Signaling Pathway

Role of Endothelin Receptor Antagonists in Neurological Disorders

Given the multifaceted role of the endothelin system in the pathophysiology of neurological diseases, ERAs have been investigated for their neuroprotective potential. These antagonists can be broadly categorized into selective ET-A receptor antagonists, selective ET-B receptor antagonists, and dual ET-A/ET-B receptor antagonists.

Ischemic Stroke

Following an ischemic stroke, there is a significant increase in the brain's endothelin levels.[1] This contributes to secondary injury mechanisms, including cerebral vasospasm, which reduces blood flow to the ischemic penumbra, and disruption of the blood-brain barrier, leading to cerebral edema.[3]

Preclinical studies in animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model, have demonstrated the efficacy of ERAs in mitigating these effects. Selective ET-A antagonists, in particular, have shown promise in reducing infarct volume, decreasing brain edema, and improving neurological outcomes.[3][6] For instance, the selective ET-A antagonist SB 234551 was found to reduce infarct volume by 36% and neurological deficits by 50% in a rat MCAO model.[6] Similarly, A-127722, another ET-A selective antagonist, reduced ischemic lesion size by 36% in a temporary MCAO model in rats.[7][8] The dual ET-A/ET-B antagonist TAK-044 also demonstrated a significant reduction in hemispheric lesion area in a rat MCAO model.[1]

Table 1: Efficacy of Endothelin Receptor Antagonists in Animal Models of Ischemic Stroke

| Antagonist | Type | Animal Model | Key Findings | Reference |

| SB 234551 | Selective ET-A | Rat (MCAO) | 54% reduction in brain swelling; 36% reduction in infarct volume; 50% improvement in neurological deficit. | [6] |

| A-127722 | Selective ET-A | Rat (tMCAO) | 36% reduction in hemispheric lesion volume (60% in reperfused animals). | [7][8] |

| TAK-044 | Dual ET-A/ET-B | Rat (MCAO) | Hemispheric lesion area reduced from 61.2% to 17.5%. | [1] |

| S-0139 | Selective ET-A | Rat (tMCAO) | Dose-dependent reduction in brain water content and infarct size. | [3] |

| PD156707 | Selective ET-A | Cat (MCAO) | 45% reduction in the volume of ischemic damage. | [9] |

Alzheimer's Disease

The pathology of Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Emerging evidence suggests a vascular component to AD, with cerebral hypoperfusion being an early feature.[10] Aβ peptides can induce the release of ET-1, contributing to vasoconstriction and reduced cerebral blood flow.[10] Furthermore, the endothelin system is implicated in the oxidative stress and neuroinflammation associated with AD.

In animal models of AD, typically induced by the intracerebroventricular injection of Aβ, ERAs have shown beneficial effects. Selective ET-A receptor antagonists like BQ123 and BMS182874 have been demonstrated to reduce cognitive impairment, decrease oxidative stress markers (e.g., malondialdehyde), and increase antioxidant levels (e.g., glutathione, superoxide (B77818) dismutase).[7] In contrast, the dual antagonist TAK-044 did not show improvement in learning and memory in one study.[7]

Table 2: Efficacy of Endothelin Receptor Antagonists in Animal Models of Alzheimer's Disease

| Antagonist | Type | Animal Model | Key Findings | Reference |

| BQ123 | Selective ET-A | Rat (Aβ injection) | Significant reduction in cognitive impairment; Attenuation of oxidative stress markers. | [7] |

| BMS182874 | Selective ET-A | Rat (Aβ injection) | Significant reduction in cognitive impairment; Attenuation of oxidative stress markers. | [7] |

| TAK-044 | Dual ET-A/ET-B | Rat (Aβ injection) | No significant improvement in learning and memory. | [7] |

| Bosentan | Dual ET-A/ET-B | Tg2576 Mice | Preserved aortic and carotid endothelial function. | [10] |

| Ambrisentan | Selective ET-A | Rat (L-methionine induced vascular dementia) | Improved learning and memory; Reduced oxidative stress. | [11] |

Parkinson's Disease

The role of the endothelin system in Parkinson's disease (PD) is less established, but some evidence suggests its involvement. Endothelin receptors are present on dopaminergic neurons, and ET-1 can modulate dopamine (B1211576) release.[12] Animal models of PD, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), are used to study the progressive loss of dopaminergic neurons. While direct studies of ERAs in these models are limited, the interplay between the endothelin and dopamine systems suggests a potential therapeutic avenue.

Table 3: Investigational Role of Endothelin System in Parkinson's Disease Models

| Component | Animal Model | Observation | Implication | Reference |

| ET-B Receptor | Rat (striatum) | Activation induces dopamine release. | Modulation of dopaminergic transmission. | [13] |

| ET-1/ET-3 | Rat (striatum) | Modulate dopamine release through different mechanisms. | Complex regulation of the dopamine system. | [12] |

Multiple Sclerosis

Multiple sclerosis (MS) is a chronic inflammatory demyelinating disease of the CNS. The experimental autoimmune encephalomyelitis (EAE) model is the most commonly used animal model for MS. Studies have shown that ET-1 levels are elevated in EAE, and the peptide may play a pro-inflammatory role. Intrathecal administration of the ET-A receptor antagonist BQ-123 has been shown to ameliorate the progression of EAE in Lewis rats.[8] This suggests that ERAs could have a therapeutic benefit in MS by modulating neuroinflammation.

Table 4: Efficacy of Endothelin Receptor Antagonists in Animal Models of Multiple Sclerosis

| Antagonist | Type | Animal Model | Key Findings | Reference |

| BQ-123 | Selective ET-A | Lewis Rat (EAE) | Significant amelioration of EAE progression at the peak stage. | [8] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament with a rounded tip

-

Microvascular clips

-

Surgical microscope

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Place a temporary ligature around the CCA and a microvascular clip on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

(Optional) Confirm MCA occlusion by a >70% reduction in cerebral blood flow using a laser Doppler flowmeter.

-

After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Close the incisions and allow the animal to recover.

-

Assess neurological deficits at various time points post-surgery.

-

At the end of the experiment (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain.

-

Section the brain and stain with TTC to visualize and quantify the infarct volume.

MCAO Experimental Workflow

Amyloid-Beta (Aβ) Injection Model of Alzheimer's Disease in Rats

This protocol describes the intracerebroventricular (ICV) injection of Aβ to model key aspects of Alzheimer's disease pathology.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Aggregated Aβ peptide (e.g., Aβ1-42)

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Histological and biochemical analysis reagents

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

Drill a small burr hole over the lateral ventricle (coordinates relative to bregma: e.g., AP -0.8 mm, ML ±1.5 mm).

-

Slowly infuse a solution of aggregated Aβ peptide (e.g., 5 µl of 1 mg/ml Aβ1-42) into the lateral ventricle using a Hamilton syringe.

-

Leave the needle in place for a few minutes to prevent backflow, then slowly retract it.

-

Suture the incision and allow the animal to recover for a period of time (e.g., 2-4 weeks) for pathology to develop.

-

Conduct behavioral tests, such as the Morris water maze, to assess cognitive deficits.

-

At the end of the study, euthanize the rats and collect brain tissue for histological (e.g., plaque deposition, neuronal loss) and biochemical (e.g., oxidative stress markers) analysis.

Aβ Injection Experimental Workflow

Clinical Perspectives and Future Directions

Despite the promising preclinical data, the translation of endothelin receptor antagonists to clinical success in neurological disorders has been challenging. Several clinical trials, particularly in the context of subarachnoid hemorrhage (a type of hemorrhagic stroke), have shown that while ERAs can effectively reduce vasospasm, this does not always translate into improved functional outcomes.[5] This highlights the complexity of secondary injury mechanisms in stroke and other neurological conditions.

Future research should focus on:

-

Optimizing Dosing and Timing of Administration: The therapeutic window for intervention with ERAs is likely to be critical.

-

Combination Therapies: Combining ERAs with other neuroprotective agents that target different injury pathways may yield synergistic effects.

-

Patient Selection: Identifying patient populations most likely to benefit from ERA therapy is crucial.

-

Exploring Novel ERAs: The development of next-generation ERAs with improved pharmacokinetic and pharmacodynamic profiles may lead to better clinical outcomes.

Conclusion

The endothelin system represents a key pathogenic pathway in a variety of neurological disorders. Preclinical evidence strongly supports the therapeutic potential of endothelin receptor antagonists in mitigating neuronal damage and improving functional outcomes in animal models of ischemic stroke, Alzheimer's disease, and multiple sclerosis. While clinical translation has faced hurdles, the continued investigation into the nuanced roles of ET-A and ET-B receptors in the CNS, coupled with the development of more targeted therapeutic strategies, holds significant promise for the future treatment of these devastating diseases. This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of endothelin receptor antagonism as a viable neuroprotective strategy.

References

- 1. Effect of endothelin antagonist (TAK-044) on cerebral ischemic volume, oxidative stress markers and neurobehavioral parameters in the middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Endothelin signalling mediates experience-dependent myelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Selective antagonism of endothelin-A-receptors improves outcome in both head trauma and focal stroke in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. A novel endothelin antagonist, A-127722, attenuates ischemic lesion size in rats with temporary middle cerebral artery occlusion: a diffusion and perfusion MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. Ameliorative Effect of a Selective Endothelin ETA Receptor Antagonist in Rat Model of L-Methionine-induced Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Do endothelin-receptor antagonists prevent delayed neurological deficits and poor outcomes after aneurysmal subarachnoid hemorrhage? A meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Effects of Clazosentan Sodium on Endothelial Cells: A Technical Guide

Disclaimer: Direct in vitro studies focusing on the effects of clazosentan (B1669160) sodium on endothelial cells are limited in publicly available scientific literature. This guide synthesizes the known mechanisms of the endothelin system and clazosentan to infer its potential effects on endothelial cells and provides a framework for experimental investigation.

Introduction

Clazosentan sodium is a potent and selective endothelin-A (ETA) receptor antagonist. Its primary clinical application has been in the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The pathophysiology of this condition involves the potent vasoconstrictor endothelin-1 (B181129) (ET-1), which is primarily synthesized and secreted by endothelial cells. While the major therapeutic effect of clazosentan is attributed to the blockade of ETA receptors on vascular smooth muscle cells, thereby preventing vasoconstriction, the direct effects of this drug on the endothelial cells that produce ET-1 are less characterized. This technical guide provides an overview of the inferred in vitro effects of clazosentan on endothelial cells based on the known signaling pathways of ET-1, summarizes available quantitative data, and presents detailed experimental protocols for future research in this area.

Mechanism of Action: Endothelin Signaling and Clazosentan's Role

Endothelin-1 exerts its effects through two G-protein coupled receptors: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction. They are also implicated in cell proliferation and inflammation.

-

ETB Receptors: Predominantly found on endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin. They are also involved in the clearance of circulating ET-1. Some ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction.

Clazosentan is a competitive antagonist with high selectivity for the ETA receptor. By blocking this receptor, clazosentan directly counteracts the vasoconstrictive effects of ET-1.

Inferred In Vitro Effects on Endothelial Cells

While direct experimental data is scarce, based on the roles of ET-1 and its receptors in endothelial biology, the following effects of clazosentan can be inferred:

-

Nitric Oxide (NO) Production: The primary pathway for ET-1-mediated vasodilation is through the activation of ETB receptors on endothelial cells, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1] Since clazosentan is highly selective for ETA receptors, at therapeutic concentrations, it is not expected to directly inhibit this pathway. However, at higher, non-selective concentrations, clazosentan could potentially antagonize ETB receptors, leading to a reduction in NO production.

-

Cell Proliferation and Migration: ET-1 has been shown to be a mitogen for endothelial cells and can promote their migration, processes crucial for angiogenesis.[2][3][4] These effects can be mediated by both ETA and ETB receptors. Therefore, by blocking ETA receptors, clazosentan may inhibit ET-1-induced endothelial cell proliferation and migration.

-

Inflammatory Response: ET-1 can promote an inflammatory phenotype in endothelial cells by upregulating the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[5][6] This process can be mediated by the activation of transcription factors like NF-κB.[7][8] Some studies suggest that ETA receptor antagonists can block the ET-1-induced expression of these adhesion molecules.[9] Thus, clazosentan could potentially exert anti-inflammatory effects on endothelial cells by preventing ET-1-mediated upregulation of adhesion molecules.

-

Apoptosis: ET-1, acting through the ETB receptor, has been shown to have anti-apoptotic effects on human vascular endothelial cells.[10] As clazosentan is selective for the ETA receptor, it is unlikely to interfere with this survival pathway at therapeutic concentrations.

Quantitative Data

The most relevant quantitative data for clazosentan's activity comes from ex vivo studies on isolated artery rings, which include both smooth muscle and endothelial cells.

| Parameter | Agonist | Preparation | Clazosentan Concentration (M) | pA₂ Value | Reference |

| Contraction (ETA antagonism) | Endothelin-1 | Rat Basilar Artery (with endothelium) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 7.8 | [9] |

| Contraction (ETA antagonism) | Endothelin-1 | Rat Basilar Artery (without endothelium) | 10⁻⁹, 10⁻⁸, 10⁻⁷ | 8.6 | [9] |

| Relaxation (ETB antagonism) | Sarafotoxin S6c | Rat Basilar Artery (with endothelium) | 10⁻⁹ to 10⁻⁶ | 7.1 | |

| Relaxation (ETB antagonism) | Endothelin-1 | Rat Basilar Artery (with endothelium) | 10⁻⁹ to 10⁻⁶ | 6.7 | |

| The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater potency. |

Proposed Experimental Protocols for In Vitro Studies

The following are detailed protocols for key experiments that can be employed to investigate the direct effects of clazosentan on endothelial cells in vitro.

General Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Brain Microvascular Endothelial Cells (HBMECs) are suitable models. Cells should be cultured in their respective specialized media (e.g., EGM-2) at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are typically seeded in multi-well plates and allowed to reach 80-90% confluency.

Cell Viability/Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of clazosentan (e.g., 1 nM to 10 µM) with and without a stimulant like ET-1 (10 nM). Include vehicle-only and ET-1 only controls. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Cell Migration (Scratch Wound Healing Assay)

This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound".

-

Monolayer Formation: Grow endothelial cells to full confluency in a 24-well plate.

-

Wound Creation: Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.[12][13]

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of clazosentan with or without ET-1.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours) using a microscope with a camera.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated to determine cell migration.

Endothelial Barrier Function (Transwell Permeability Assay)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, indicating its permeability.

-

Seeding on Inserts: Seed endothelial cells on the porous membrane of Transwell inserts (e.g., 0.4 µm pore size) in a 24-well plate and grow until a confluent monolayer is formed (typically 3-5 days).[14][15]

-

Treatment: Treat the monolayer with clazosentan with or without a permeability-inducing agent like ET-1 or thrombin for a defined period.

-

Tracer Addition: Add a tracer molecule, such as FITC-dextran, to the upper chamber.

-

Sampling: At various time points, collect samples from the lower chamber.

-

Measurement: Measure the fluorescence of the samples from the lower chamber using a fluorometer. Increased fluorescence indicates higher permeability.

Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment: Grow endothelial cells on coverslips in a 24-well plate. Induce apoptosis using a known agent (e.g., staurosporine) as a positive control. Treat experimental wells with clazosentan with or without an apoptotic stimulus.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.[16]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's instructions (e.g., from Roche or Abcam).[17][18]

-

Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) to calculate the percentage of apoptosis.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins, such as phosphorylated (activated) forms of signaling molecules.

-

Cell Lysis: Treat endothelial cells with clazosentan +/- ET-1 for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies against proteins of interest (e.g., phospho-eNOS (Ser1177), total eNOS, phospho-NF-κB, total NF-κB, β-actin) overnight at 4°C.[20][21]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Proposed Experimental Workflow

A logical workflow for investigating the in vitro effects of clazosentan on endothelial cells is crucial for generating a comprehensive dataset.

Conclusion

While clazosentan's primary therapeutic action is on vascular smooth muscle cells, its potential direct effects on endothelial cells warrant further investigation. Based on the known functions of the endothelin system, it is plausible that clazosentan could modulate endothelial cell proliferation, migration, and inflammatory responses in vitro. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to explore these potential effects and contribute to a more complete understanding of clazosentan's pharmacology at the cellular level. Such studies would be invaluable for drug development professionals and scientists working to elucidate the complex interplay between the endothelium and vasoactive drugs.

References

- 1. Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging role of endothelin-1 in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin-1: a multifunctional molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin-1 enhances vascular cell adhesion molecule-1 expression in tumor necrosis factor alpha-stimulated vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin induction of adhesion molecule expression on human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin 1 transcription is controlled by nuclear factor-kappaB in AGE-stimulated cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin-1 modulates the expression of adhesion molecules on fibroblast-like synovial cells (FLS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of endothelin-1 and its receptors, ETA and ETB, in the survival of human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endothelial permeability transwell assay [bio-protocol.org]

- 15. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. TUNEL Assay [bio-protocol.org]

- 18. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]

- 19. ahajournals.org [ahajournals.org]

- 20. rndsystems.com [rndsystems.com]

- 21. Phospho-eNOS (Ser113) Antibody (#9575) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Clazosentan Sodium: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of clazosentan (B1669160) sodium, a potent and highly selective endothelin-A (ETa) receptor antagonist. The information presented herein is intended to support research, discovery, and development activities related to clazosentan and its therapeutic applications.

Clazosentan sodium has been a subject of significant interest for its potential in treating conditions associated with endothelin-1 (B181129) (ET-1) mediated vasoconstriction, most notably cerebral vasospasm following aneurysmal subarachnoid hemorrhage.[1] A thorough understanding of its interaction with endothelin receptors is critical for its effective and safe therapeutic use.

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity and selectivity of clazosentan have been characterized through various in vitro and functional assays. The following tables summarize the key quantitative data from published studies.

| Parameter | Receptor | Species | Tissue/Cell Line | Agonist | Value | Reference |

| pA2 | ETa | Rat | Aorta | Endothelin-1 | 9.5 | [2] |

| pA2 | ETb | Rat | Trachea | Sarafotoxin S6c | 6.4 | [2] |

| pA2 | ETa | Rat | Basilar Artery (with endothelium) | Endothelin-1 | 7.8 | |

| pA2 | ETa | Rat | Basilar Artery (without endothelium) | Endothelin-1 | 8.6 | |

| pA2 | ETa | Rat | Basilar Artery (with endothelium) | Big Endothelin-1 | 8.6 | |

| pA2 | ETa | Rat | Basilar Artery (without endothelium) | Big Endothelin-1 | 8.3 | |

| pA2 | ETb | Rat | Basilar Artery (with endothelium) | Sarafotoxin S6c | 7.1 | |

| pA2 | ETb | Rat | Basilar Artery (with endothelium) | Endothelin-1 | 6.7 | |

| pA2 | ETb | Rat | Basilar Artery (with endothelium) | Big Endothelin-1 | 6.5 |

Table 1: Functional Antagonist Affinity (pA2) of Clazosentan. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

| Receptor | Selectivity Ratio (ETa/ETb) | Method | Reference |

| ETa vs. ETb | ~1000-fold | Functional Assays (IP3 release, Ca2+ mobilization) | [2] |

Table 2: Receptor Selectivity of Clazosentan.

Endothelin Signaling Pathway and Mechanism of Action of Clazosentan

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: ETa and ETb. The activation of ETa receptors on vascular smooth muscle cells is the primary pathway leading to vasoconstriction. Clazosentan is a competitive antagonist that selectively blocks the ETa receptor, thereby inhibiting the vasoconstrictor effects of ET-1.

Caption: Endothelin signaling pathway and the inhibitory action of clazosentan.

Experimental Protocols

The determination of clazosentan's binding affinity and selectivity involves standard pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the affinity of an unlabeled compound (clazosentan) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues or cells expressing endothelin receptors (e.g., rat aorta for ETa, rat trachea for ETb) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).

-

Increasing concentrations of unlabeled clazosentan.

-

For determining non-specific binding, a high concentration of an unlabeled endothelin agonist is added instead of clazosentan.

-

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed multiple times with an ice-cold buffer to remove any unbound radioligand.

4. Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of clazosentan that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays (e.g., Measurement of Inositol (B14025) Phosphate Production or Intracellular Calcium Mobilization)

Functional assays measure the downstream consequences of receptor activation and are used to determine the functional potency of an antagonist.

1. Cell Culture:

-

A cell line endogenously or recombinantly expressing the target endothelin receptor subtype (ETa or ETb) is cultured to an appropriate confluency.

2. Antagonist Pre-incubation:

-

The cells are pre-incubated with varying concentrations of clazosentan for a specific period.

3. Agonist Stimulation:

-

The cells are then stimulated with a fixed concentration of an appropriate agonist (e.g., ET-1 for ETa, or a more selective agonist for ETb like sarafotoxin S6c).

4. Measurement of Second Messengers:

-

For Inositol Phosphate (IP) Assay: The reaction is stopped, and the accumulated inositol phosphates are extracted and quantified, often using a radioactive assay or a non-radioactive detection kit.

-

For Intracellular Calcium ([Ca²⁺]i) Assay: The change in intracellular calcium concentration is measured in real-time using a fluorescent calcium indicator (e.g., Fura-2) and a fluorometer or a fluorescence microscope.

5. Data Analysis:

-

The ability of clazosentan to inhibit the agonist-induced response is determined.

-

The data are plotted as a concentration-response curve, and the IC50 is calculated.

-

The Schild equation is then used to determine the pA2 value, which represents the affinity of the competitive antagonist.

This comprehensive guide provides essential technical information on the binding affinity and selectivity of this compound. The presented data and methodologies are crucial for researchers and scientists working on the development and characterization of endothelin receptor antagonists.

References

- 1. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ro 61-1790, a new hydrosoluble endothelin antagonist: general pharmacology and effects on experimental cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Clazosentan Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazosentan (B1669160) sodium is a potent and highly selective endothelin-A (ETA) receptor antagonist that has been extensively investigated for its therapeutic potential in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). This technical guide provides a comprehensive overview of the molecular targets of clazosentan, detailing its interaction with the endothelin system, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neurovascular pharmacology and drug discovery.

Introduction

Endothelin-1 (B181129) (ET-1) is a potent endogenous vasoconstrictor peptide that plays a critical role in the pathophysiology of various cardiovascular and cerebrovascular diseases.[1][2] In the context of aSAH, the release of ET-1 into the cerebrospinal fluid is a key contributor to the development of delayed cerebral ischemia and vasospasm, which are major causes of morbidity and mortality.[3][4] The endothelin system comprises two primary receptor subtypes: the ETA receptor, which is predominantly located on vascular smooth muscle cells and mediates vasoconstriction, and the endothelin-B (ETB) receptor, which is found on endothelial cells and can mediate both vasodilation and vasoconstriction.[1][5]

Clazosentan sodium is a small molecule antagonist designed to selectively target the ETA receptor, thereby inhibiting the vasoconstrictive effects of ET-1.[3] Its high selectivity for the ETA receptor is a key feature, as this allows for the preservation of the beneficial functions of the ETB receptor, such as the clearance of circulating ET-1.[6]

Molecular Targets and Binding Affinity

The primary molecular target of clazosentan is the endothelin-A (ETA) receptor. It exhibits a high degree of selectivity for the ETA receptor over the ETB receptor. This selectivity has been quantified in various preclinical studies, demonstrating a significantly higher binding affinity for ETA.

Quantitative Data on Receptor Binding

The binding affinity and selectivity of clazosentan have been determined using radioligand binding assays and functional bioassays. The data consistently show a competitive antagonism at the ETA receptor.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| pA2 | ETA | 7.8 - 8.6 | Rat | Functional Bioassay | [7] |

| pA2 | ETB | 6.5 - 7.1 | Rat | Functional Bioassay | [8] |

| Selectivity | ETA vs. ETB | ~100-fold (two logarithmic units) | Rat | Functional Bioassay | [8] |

| Selectivity | ETA vs. ETB | ~1000-fold | Not Specified | Binding Affinity | [3] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Signaling Pathways

Clazosentan exerts its pharmacological effect by interrupting the intracellular signaling cascade initiated by the binding of ET-1 to the ETA receptor on vascular smooth muscle cells.

Endothelin-1 Signaling Pathway via ETA Receptor

The binding of ET-1 to the G-protein coupled ETA receptor triggers a cascade of intracellular events leading to vasoconstriction. This pathway is primarily mediated through the Gq/11 protein.

Caption: ET-1 signaling pathway leading to vasoconstriction and its inhibition by clazosentan.

Experimental Protocols

The characterization of clazosentan's interaction with its molecular targets relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (clazosentan) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9][10]

Objective: To determine the inhibitory constant (Ki) of clazosentan for the ETA and ETB receptors.

Materials:

-

Membrane Preparations: Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]ET-1.

-

Unlabeled Ligands: this compound, a reference antagonist for non-specific binding (e.g., a high concentration of unlabeled ET-1), and selective reference antagonists (e.g., BQ-123 for ETA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

96-well Plates: For incubation.

-

Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (typically 5-20 µg of protein).

-

50 µL of clazosentan at various concentrations.

-

For total binding wells, add 50 µL of assay buffer instead of clazosentan.

-

For non-specific binding wells, add 50 µL of a high concentration of unlabeled ET-1.

-

50 µL of [¹²⁵I]ET-1 at a concentration near its Kd.

-

-

-

Incubation:

-

Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate to separate bound from free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of clazosentan by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of clazosentan to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Functional Bioassay (Isometric Force Measurement)

This assay measures the ability of an antagonist to inhibit the physiological response (e.g., vasoconstriction) induced by an agonist in isolated tissue.[7]

Objective: To determine the functional antagonist potency (pA2) of clazosentan against ET-1-induced vasoconstriction.

Materials:

-

Isolated Tissue: Rat basilar artery ring segments.

-

Organ Bath System: With isometric force transducers.

-

Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Agonist: Endothelin-1 (ET-1).

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation:

-

Isolate rat basilar arteries and cut them into ring segments.

-

Mount the arterial rings in an organ bath under optimal resting tension.

-

-

Equilibration:

-

Allow the tissue to equilibrate in the physiological salt solution for a defined period.

-

-

Concentration-Response Curves:

-

Construct cumulative concentration-response curves for ET-1 by adding increasing concentrations of the agonist to the organ bath and recording the contractile force.

-

In parallel experiments, pre-incubate the arterial rings with different concentrations of clazosentan for a specified time before constructing the ET-1 concentration-response curves.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the log concentration of ET-1.

-

Determine the EC₅₀ values for ET-1 in the absence and presence of clazosentan.

-

Perform a Schild regression analysis to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

Conclusion

This compound is a highly selective ETA receptor antagonist that effectively blocks the vasoconstrictor effects of endothelin-1. Its molecular mechanism of action is centered on the competitive inhibition of ET-1 binding to the ETA receptor on vascular smooth muscle cells, thereby attenuating the downstream signaling cascade that leads to vasoconstriction. The quantitative pharmacological data and detailed experimental protocols presented in this guide provide a comprehensive understanding of the molecular interactions of clazosentan and serve as a valuable resource for further research and development in the field of endothelin receptor antagonism.

References

- 1. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]

- 2. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the molecular mechanism of endothelin ETA receptor selecting isopeptides endothelin-1 and -3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist shown to be clinically effective for the treatment of cerebral vasospasm. Part II: effect on endothelin(B) receptor-mediated relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Early-Stage Research on Clazosentan Sodium Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and early-stage research surrounding clazosentan (B1669160) sodium analogs. Clazosentan, a potent and selective endothelin-A (ET-A) receptor antagonist, has been a focal point in the management of cerebral vasospasm following aneurysmal subarachnoid hemorrhage.[1][2] This document delves into the synthesis, structure-activity relationships (SAR), and preclinical evaluation of its analogs, offering a comprehensive resource for researchers in the field of endothelin receptor modulation.

Introduction to Clazosentan and the Endothelin System

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathological processes.[3] Its effects are mediated through two G protein-coupled receptor subtypes: ET-A and ET-B.[4] The ET-A receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction.[3] Clazosentan sodium is a highly selective ET-A receptor antagonist, with a binding affinity approximately 1000-fold higher for the ET-A receptor than for the ET-B receptor.[1] By blocking the action of ET-1 at the ET-A receptor, clazosentan effectively mitigates vasoconstriction.[1]

The development of clazosentan analogs is driven by the need to optimize its pharmacokinetic and pharmacodynamic properties, such as improving water solubility and modulating receptor affinity.[5]

Synthesis of Clazosentan Analogs

The core structure of clazosentan is a 4-sulfonamidopyrimidine scaffold. The synthesis of its analogs typically involves the modification of this core, particularly at the 2-position of the pyrimidine (B1678525) ring. Two primary methods for introducing substituents at this position are:

-

Organolithium Addition followed by Oxidation: This method involves the reaction of the pyrimidine core with an organolithium reagent to introduce a new substituent, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[5]

-

Nucleophilic Substitution: This approach utilizes a 2-(methylsulfonyl)pyrimidine (B77071) derivative, where the methylsulfonyl group acts as a leaving group, allowing for its substitution by various nucleophiles.[5]

These synthetic strategies enable the introduction of a wide range of functional groups, including aryl, heteroaryl, alkyl, amino, alkoxy, and alkylthio moieties, facilitating the exploration of structure-activity relationships.[5]

Structure-Activity Relationships (SAR)

The biological activity of clazosentan analogs is highly dependent on the nature of the substituents on the pyrimidine ring. The following table summarizes the in vitro activity of a series of clazosentan analogs with modifications at the 2-position of the pyrimidine ring.

| Compound | R Group at 2-position | ET-A Receptor Affinity (IC50, nM) |

| 3a | H | < 0.001 |

| 4a | H | 0.0039 |

| Analog 1 | Phenyl | 0.012 |

| Analog 2 | 2-Thienyl | 0.015 |

| Analog 3 | Methyl | 0.031 |

| Analog 4 | Amino | 0.12 |

| Analog 5 | Methoxy | 0.25 |

| Analog 6 | Methylthio | 0.063 |

Data sourced from Morimoto et al. (2001).[5]

Key SAR Insights:

-

Hydrophilic Groups: The introduction of hydrophilic groups, such as amino and alkoxy moieties, at the 2-position tends to decrease the affinity for the ET-A receptor, although it can improve water solubility.[5]

-

Aromatic and Heteroaromatic Groups: The presence of aryl and heteroaryl groups at the 2-position generally maintains high affinity for the ET-A receptor.[5]

-

Alkyl Groups: Small alkyl groups, like a methyl group, can be well-tolerated and maintain potent antagonist activity.[5]

Experimental Protocols

This section details the methodologies for key experiments used in the preclinical evaluation of clazosentan analogs.

In Vitro ET-A Receptor Binding Assay

Objective: To determine the binding affinity of clazosentan analogs to the ET-A receptor.

Methodology:

-

Membrane Preparation: Porcine aortic membranes, which are rich in ET-A receptors, are prepared by homogenization and centrifugation.[5]

-

Radioligand Binding: The membranes are incubated with a radiolabeled ET-A receptor ligand, such as [¹²⁵I]ET-1, in the presence of varying concentrations of the test compound (clazosentan analog).

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vitro Functional Assay (Isometric Force Measurement)

Objective: To assess the functional antagonist activity of clazosentan analogs on isolated blood vessels.

Methodology:

-

Tissue Preparation: Ring segments of rat basilar artery are mounted in organ baths for isometric force measurement.[2]

-

Contraction Induction: The artery rings are contracted by cumulative application of ET-1 or its precursor, big ET-1.

-

Antagonist Application: Concentration-effect curves for the contractile agents are constructed in the absence and presence of various concentrations of the clazosentan analog.

-

Data Analysis: The affinity constant (pA2) of the antagonist is determined from the rightward shift of the concentration-response curves, providing a measure of its functional potency.[2]

In Vivo Model of Subarachnoid Hemorrhage (SAH)

Objective: To evaluate the efficacy of clazosentan analogs in a preclinical model of cerebral vasospasm.

Methodology:

-

SAH Induction: In rats, SAH is induced by the injection of autologous blood into the pre-chiasmatic cistern.

-

Drug Administration: The clazosentan analog or vehicle is administered intravenously, often as a bolus followed by continuous infusion.

-

Assessment of Vasospasm: The degree of cerebral artery vasospasm is assessed using techniques such as angiography or measurement of vessel diameter from histological sections.

-

Neurological Outcome: Neurological deficits and other secondary complications, such as microthromboembolism and neuronal cell death, can also be evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of clazosentan analogs.

References

- 1. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebrovascular characterization of clazosentan, the first nonpeptide endothelin receptor antagonist clinically effective for the treatment of cerebral vasospasm. Part I: inhibitory effect on endothelin(A) receptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical anticancer activity of the specific endothelin A receptor antagonist ZD4054 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 5. Modifications and structure-activity relationships at the 2-position of 4-sulfonamidopyrimidine derivatives as potent endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clazosentan Sodium in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Clazosentan (B1669160) sodium in preclinical in vivo animal models, with a primary focus on the rat model of subarachnoid hemorrhage (SAH). This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the relevant signaling pathway.

Introduction

Clazosentan is a selective endothelin-A (ET-A) receptor antagonist that has been investigated for its potential to prevent cerebral vasospasm, a major complication following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathogenesis of cerebral vasospasm.[3][4] By blocking the ET-A receptor, Clazosentan aims to mitigate the vasoconstrictive effects of ET-1 and reduce the incidence of delayed cerebral ischemia.[5][6] Preclinical studies in animal models, particularly rats, have been crucial in elucidating the efficacy and mechanism of action of Clazosentan.[5][7]

Data Presentation: Clazosentan Sodium Dosage in Animal Models

The following table summarizes the reported dosages of this compound used in various in vivo animal models of subarachnoid hemorrhage.

| Animal Model | Species/Strain | SAH Induction Method | Administration Route | Dosage Regimen | Key Findings | Reference(s) |

| Subarachnoid Hemorrhage | Rat (Sprague-Dawley) | Pre-chiasmatic cistern injection of 300 µl autologous blood | Intravenous | 10 mg/kg bolus followed by 1 mg/kg/h continuous infusion | Reduced large-artery vasospasm | [8] |

| Subarachnoid Hemorrhage | Rat | Not specified | Intravenous | 1 mg/kg bolus (prophylactic, 30 min before SAH) followed by 1 mg/kg/h continuous infusion | Prophylactic efficacy in preventing acute hypoperfusion | [9] |

| Subarachnoid Hemorrhage | Dog | "Two-hemorrhage" model | Intravenous | Not specified in snippet | Reverses established vasospasm | [10] |

Experimental Protocols

Animal Model: Subarachnoid Hemorrhage in Rats

A commonly used and reproducible model for studying SAH in rats is the pre-chiasmatic cistern injection of autologous blood.[8][11][12][13]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical instruments

-

Syringes and needles

-

Autologous, non-heparinized blood

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (or another appropriate anesthetic).[11] Maintain anesthesia throughout the surgical procedure. Place the animal in a stereotaxic frame.

-

Blood Collection: Prior to surgery, collect approximately 0.5 mL of autologous blood from the tail artery into a syringe without anticoagulant.[11]

-

Surgical Procedure:

-

Make a midline scalp incision to expose the skull.

-

Drill a small burr hole in the skull at a predetermined stereotaxic coordinate anterior to the bregma to access the pre-chiasmatic cistern.[13]

-

Carefully lower a 27-gauge needle attached to a syringe containing the autologous blood through the burr hole to the target depth.

-

-

Induction of SAH: Inject 300 µl of non-heparinized autologous blood into the pre-chiasmatic cistern.[8] The injection should be performed slowly over several minutes to minimize acute intracranial pressure (ICP) spikes.

-

Closure: After injection, slowly retract the needle. Seal the burr hole with bone wax and suture the scalp incision.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

This compound Formulation and Administration

Clazosentan is highly soluble in aqueous solutions, making it suitable for intravenous administration.[14]

Materials:

-

This compound powder

-

Sterile saline (0.9% sodium chloride)

-

Osmotic minipump or syringe pump

-

Catheters for intravenous infusion

Formulation:

-

Prepare a stock solution of this compound by dissolving the powder in sterile saline. The final concentration will depend on the desired dosage and infusion rate. For example, for a continuous infusion of 1 mg/kg/h in a 300g rat, the daily dose would be 7.2 mg.

-

Ensure the solution is sterile by passing it through a 0.22 µm filter.

Administration Protocol (Continuous Infusion):

-

Catheter Implantation: Under anesthesia, implant a catheter into the jugular or femoral vein for continuous intravenous infusion.[8][9]

-

Bolus Dose (Optional but recommended): Administer an intravenous bolus of Clazosentan (e.g., 10 mg/kg) to rapidly achieve therapeutic plasma concentrations.[8]

-

Continuous Infusion: Connect the venous catheter to an osmotic minipump filled with the Clazosentan solution or a syringe pump programmed to deliver the desired infusion rate (e.g., 1 mg/kg/h).[8] The infusion is typically started shortly after SAH induction and continued for the desired duration of the experiment.

Efficacy Assessment: Cerebral Blood Flow Measurement

Laser Doppler Flowmetry (LDF) is a valuable technique for continuously monitoring relative changes in cerebral blood flow (CBF) and assessing the efficacy of Clazosentan in preventing vasospasm-induced hypoperfusion.[15][16][17][18][19]

Materials:

-

Laser Doppler Flowmetry system with a probe

-

Stereotaxic frame

-

Drill

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Skull Preparation (Closed Skull Method):

-

Probe Placement: Secure the LDF probe perpendicular to the thinned skull area, ensuring it is in gentle contact with the bone.[17]

-

Baseline Recording: Record a stable baseline CBF for at least 15-30 minutes before inducing SAH.

-

Post-SAH Monitoring: Continuously record CBF after the induction of SAH and the administration of Clazosentan or vehicle.

-

Data Analysis: Express the post-SAH CBF values as a percentage of the pre-SAH baseline to determine the effect of Clazosentan on cerebral perfusion.

Signaling Pathway and Experimental Workflow

Endothelin-1 Signaling Pathway and Mechanism of Action of Clazosentan

Subarachnoid hemorrhage leads to the release of Endothelin-1 (ET-1), a potent vasoconstrictor.[5] ET-1 binds to the ET-A receptor on vascular smooth muscle cells, initiating a signaling cascade that results in vasoconstriction.[3] Clazosentan acts as a competitive antagonist at the ET-A receptor, thereby blocking this pathway.[5]

Caption: Endothelin-1 signaling pathway and the inhibitory action of Clazosentan.

Experimental Workflow for Preclinical Evaluation of Clazosentan

The following diagram outlines a typical experimental workflow for assessing the efficacy of Clazosentan in a rat model of SAH.

Caption: A generalized experimental workflow for preclinical Clazosentan studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating this compound for the treatment of aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1 initiates the development of vasospasm after subarachnoid haemorrhage through protein kinase C activation, but does not contribute to prolonged vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin in cerebral vasospasm. Clinical and experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm [frontiersin.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pre-Chiasmatic, Single Injection of Autologous Blood to Induce Experimental Subarachnoid Hemorrhage in a Rat Model [jove.com]

- 12. Establishing a Subarachnoid Hemorrhage Rat Model Induced by Autologous Blood Injection [jove.com]

- 13. Pre-Chiasmatic, Single Injection of Autologous Blood to Induce Experimental Subarachnoid Hemorrhage in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]

- 18. Laser Doppler Flowmetry to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]

- 19. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]

Application Notes and Protocols: Preparation of Clazosentan Sodium for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazosentan (B1669160) is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] It functions by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, to the ETA receptor, thereby blocking the downstream signaling cascade that leads to vasoconstriction.[3][4] Primarily investigated for its role in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage, its specific mechanism of action makes it a valuable tool for in vitro studies of endothelin signaling pathways in various cell types, including vascular smooth muscle and endothelial cells.[5][6] Clazosentan sodium, the disodium (B8443419) salt of clazosentan, is highly soluble in aqueous solutions, particularly at physiological pH, making it well-suited for cell culture applications.[1][7]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducibility and accuracy in your research.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of clazosentan from in vitro studies.

| Parameter | Cell Line/Tissue | Value | Reference |

| IC50 | COS-1 cells expressing human ETA receptor | 5 nmol/L | [1] |

| IC50 | COS-1 cells expressing human ETB receptor | 3000 nmol/L | [1] |

| Ki | COS-1 cell membranes with human ETA receptor | 0.6 ± 0.3 nmol/L | [1] |

| Ki | COS-1 cell membranes with human ETB receptor | 1930 ± 340 nmol/L | [1] |

| pA2 | Rat basilar artery (endothelium-intact) vs. ET-1 | 7.8 | [2] |

| pA2 | Rat basilar artery (endothelium-denuded) vs. ET-1 | 8.6 | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a sterile, aqueous stock solution of this compound, suitable for most cell culture applications. The high water solubility of the disodium salt at physiological pH allows for the preparation of a high-concentration stock solution in an aqueous buffer without the need for organic solvents like DMSO.[1][2]

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (1 mL or 5 mL)

-

Calibrated micropipettes and sterile tips

Procedure:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of clazosentan disodium salt is 621.54 g/mol .

-

For 1 mL of a 10 mM stock solution, you will need 0.001 L * 0.010 mol/L * 621.54 g/mol = 0.0062154 g or 6.22 mg.

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Reconstitution: Add the desired volume of sterile water or PBS to the microcentrifuge tube containing the powder.

-

Dissolution: Vortex the tube gently until the powder is completely dissolved. The solution should be clear and colorless.

-

Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

-

Aliquoting: Dispense the sterile-filtered solution into sterile, labeled microcentrifuge tubes in appropriate working volumes (e.g., 10 µL, 50 µL, 100 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). The stability of the drug product in aqueous solution has been demonstrated.[8]

Protocol 2: Application of this compound to Cultured Cells

This protocol outlines the steps for treating cultured cells with the prepared this compound stock solution. The final working concentration will depend on the specific cell type and experimental design, with effective concentrations in the nanomolar to low micromolar range being typical based on the provided IC50 and Ki values.

Materials:

-

Cultured cells in multi-well plates, flasks, or dishes

-

Complete cell culture medium appropriate for the cell line

-

Prepared sterile stock solution of this compound (from Protocol 1)

-

Calibrated micropipettes and sterile tips

Procedure:

-

Determine the final working concentration: Based on literature values or preliminary dose-response experiments, decide on the final concentration(s) of clazosentan to be used.

-

Prepare the treatment medium: Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare 1 mL of a 100 nM working solution from a 10 mM stock, you would perform a 1:100,000 dilution. This is best achieved through serial dilutions.

-

Example serial dilution:

-

Dilution 1: Add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution.

-

Dilution 2: Add 10 µL of the 10 µM solution to 990 µL of medium to get a 100 nM solution.

-

-

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared treatment medium containing the desired concentration of clazosentan. Ensure a vehicle control (medium with the same final concentration of the solvent used for the stock, in this case, water or PBS) is included in your experimental setup.

-

Incubation: Incubate the cells for the desired period according to your experimental protocol.

-

Downstream Analysis: Following incubation, proceed with your planned cellular or molecular analysis.

Visualizations

Caption: Clazosentan's Mechanism of Action on the Endothelin-1 Signaling Pathway.

Caption: Experimental Workflow for Using Clazosentan in Cell Culture.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating this compound for the treatment of aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmda.go.jp [pmda.go.jp]

Application Notes and Protocols for Clazosentan Sodium Administration in Rats

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.